
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (3-BDPP) is an organic compound that has been studied for various scientific and medicinal applications. It is a white crystalline solid with a molecular formula of C15H16O4 and a molecular weight of 264.29 g/mol. 3-BDPP has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as a potential inhibitor of cyclooxygenase-2 (COX-2) activity. Its structure is composed of a benzodioxole ring and a pyrrole ring, both of which are connected by a propanoic acid group.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as a potential inhibitor of cyclooxygenase-2 (COX-2) activity. It has been shown to inhibit COX-2 activity in human cell lines and to reduce inflammation in animal models. In addition, this compound has been studied for its potential to act as an antioxidant, to protect cells from oxidative stress, and to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, this compound may reduce inflammation. In addition, this compound may also act as an antioxidant, protecting cells from oxidative stress, and may inhibit the growth of certain cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to reduce inflammation in animal models, to inhibit COX-2 activity in human cell lines, to act as an antioxidant, and to inhibit the growth of certain cancer cell lines. In addition, this compound has been shown to have an anti-inflammatory effect in humans, which may be beneficial in the treatment of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid in laboratory experiments is that it is a relatively safe compound, with few known side effects. In addition, this compound is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and tablet. The main limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
The future directions for 3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid research include further studies of its mechanism of action, its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cell lines. In addition, further studies of its potential to act as an anti-inflammatory agent in humans and its potential to reduce inflammation in animal models are warranted. Finally, further studies of its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) activity, and its potential to reduce inflammation in humans, are also needed.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can be synthesized using a two-step method. The first step involves the reaction of 1,3-benzodioxole and 2,5-dimethyl-1H-pyrrole to form a cyclic compound. This reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the cyclic compound with propanoic acid to form this compound. This reaction is usually carried out in an acidic medium, such as hydrochloric acid or sulfuric acid.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-3-4-11(2)17(10)13(8-16(18)19)12-5-6-14-15(7-12)21-9-20-14/h3-7,13H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQSCPRBVKOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)

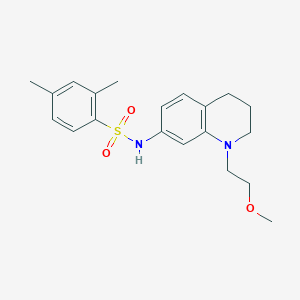
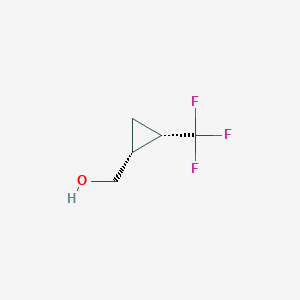

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)
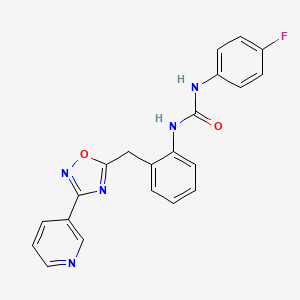
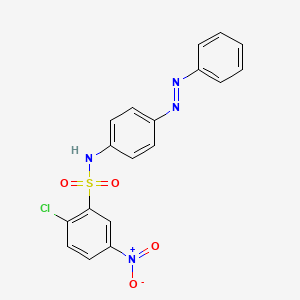
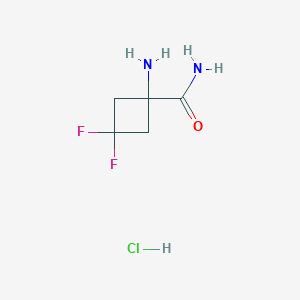
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)
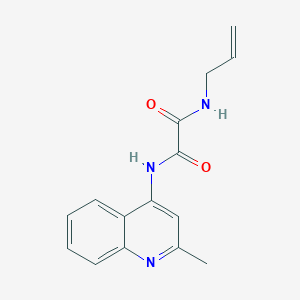
![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)